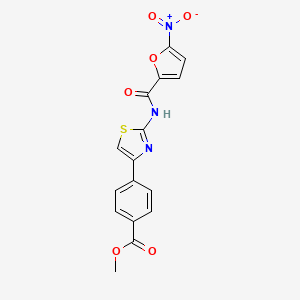

Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This compound integrates a nitrofuran moiety, a thiazole ring, and a benzoate ester, each contributing distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic reactions:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Nitrofuran Derivative Synthesis: The nitrofuran moiety is often prepared by nitration of furan derivatives, followed by carboxylation to introduce the carboxamido group.

Coupling Reactions: The final step involves coupling the nitrofuran derivative with the thiazole ring, followed by esterification with methyl 4-aminobenzoate under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitrofuran moiety can undergo oxidation reactions, often leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used under mild conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antibacterial Properties

Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate has demonstrated notable antibacterial activity against a range of bacterial strains. Research indicates that derivatives of thiazole, including this compound, exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

2. Antifungal Activity

In addition to its antibacterial effects, this compound also exhibits antifungal properties. Studies have reported that thiazole derivatives can effectively combat fungal infections caused by Candida species. The structure-activity relationship (SAR) analysis suggests that modifications in the chemical structure enhance antifungal efficacy, indicating a promising avenue for developing new antifungal agents .

Drug Development Potential

Given its biological activities, this compound holds promise as a lead compound in drug development. The versatility of thiazole derivatives in pharmaceutical applications makes them attractive candidates for further modification and optimization. Researchers are actively exploring the potential of these compounds to develop novel antibiotics that can overcome resistance mechanisms seen in pathogenic bacteria .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated a series of thiazole derivatives, including this compound, against various bacterial strains. The results indicated significant antibacterial activity with MIC values ranging from 1.95 to 15.62 μg/mL against Bacillus subtilis and Micrococcus luteus. These findings suggest that structural modifications can enhance the activity of thiazole-based compounds .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of thiazole derivatives against Candida albicans. The study found that certain modifications led to enhanced antifungal activity, with some compounds exhibiting MIC values lower than those of established antifungal agents such as fluconazole. This highlights the potential for developing new treatments for fungal infections using thiazole scaffolds .

Wirkmechanismus

The biological activity of Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate is primarily attributed to its ability to interact with cellular components:

Molecular Targets: The compound can target bacterial enzymes and DNA, disrupting essential biological processes.

Pathways Involved: It may inhibit nucleic acid synthesis or interfere with protein function, leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-(2-(5-nitrofuran-2-yl)thiazol-4-yl)benzoate: Lacks the carboxamido group, potentially altering its biological activity.

Methyl 4-(2-(5-nitrothiazol-4-yl)benzoate: Contains a nitro group on the thiazole ring instead of the furan ring, which may affect its reactivity and applications.

Uniqueness

Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate is unique due to the combination of its nitrofuran, thiazole, and benzoate ester moieties, which collectively contribute to its diverse chemical reactivity and potential biological activities.

This compound’s distinct structure and multifaceted applications make it a valuable subject of study in various scientific disciplines.

Biologische Aktivität

Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate is a compound that has drawn attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₄S |

| Molecular Weight | 293.33 g/mol |

| Density | 1.417 g/cm³ |

| Boiling Point | 348.8 ºC |

| Melting Point | Not Available |

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including those similar to this compound. The compound's structure suggests potential efficacy against a range of bacteria and fungi.

-

Antibacterial Activity :

- A study reported that derivatives of thiazole exhibited moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied significantly among different compounds, with some showing potent activity comparable to established antibiotics .

- Specifically, compounds with a nitrofuran moiety demonstrated enhanced antibacterial properties, likely due to the presence of electron-withdrawing groups that facilitate interaction with bacterial enzymes .

- Antifungal Activity :

Cytotoxicity and Anticancer Potential

Research into the cytotoxic effects of thiazole derivatives indicates that some compounds can inhibit cancer cell proliferation. For instance:

- Cytotoxicity Assays : Compounds similar to this compound were tested on various cancer cell lines, showing IC50 values ranging from 8.3 µg/ml to 16.9 µg/ml, indicating significant cytotoxic effects .

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Protein Synthesis : Some studies suggest that thiazole derivatives may inhibit bacterial protein synthesis pathways, leading to bacterial cell death.

- Disruption of Cell Wall Synthesis : The presence of nitrofuran may interfere with the synthesis of peptidoglycan in bacterial cell walls, contributing to its antibacterial effects .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Cytotoxicity Study :

Eigenschaften

IUPAC Name |

methyl 4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O6S/c1-24-15(21)10-4-2-9(3-5-10)11-8-26-16(17-11)18-14(20)12-6-7-13(25-12)19(22)23/h2-8H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNNDOKENZJXOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.